Cas no 1315370-69-4 (Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate)

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The compound features a benzoate ester linked to a difluoroquinoline core via an amino bridge, offering a versatile scaffold for further functionalization. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen interactions. Its ester group provides a handle for hydrolysis or further derivatization, facilitating the synthesis of analogs. The compound’s structural features suggest utility in developing fluorescent probes or bioactive molecules due to the quinoline moiety’s photophysical and pharmacological properties.
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate structure
1315370-69-4 structure
Product name:Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
CAS No:1315370-69-4
MF:C18H14F2N2O2
Molecular Weight:328.312771320343
CID:5059928

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
    • インチ: 1S/C18H14F2N2O2/c1-2-24-18(23)11-4-3-5-12(10-11)22-15-8-9-21-17-14(20)7-6-13(19)16(15)17/h3-10H,2H2,1H3,(H,21,22)
    • InChIKey: UBSKNLQILAWKOF-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C2C1=C(C=CN=2)NC1C=CC=C(C(=O)OCC)C=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 437
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 51.2

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM264912-1g
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
1315370-69-4 97%
1g
$388 2021-08-18
Chemenu
CM264912-5g
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
1315370-69-4 97%
5g
$958 2021-08-18
Chemenu
CM264912-10g
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
1315370-69-4 97%
10g
$1356 2021-08-18
Chemenu
CM264912-1g
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
1315370-69-4 97%
1g
$452 2022-06-13

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate 関連文献

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoateに関する追加情報

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate (CAS No. 1315370-69-4): A Comprehensive Overview

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate, identified by its CAS number CAS No. 1315370-69-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a valuable subject for further investigation and development.

The structural composition of Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate consists of a benzoate moiety linked to an amino group, which is further connected to a 5,8-difluoroquinolin-4-yl substituent. The presence of fluorine atoms in the quinoline ring enhances the electronic properties of the molecule, potentially influencing its interactions with biological targets. This structural arrangement not only contributes to the compound's distinct chemical identity but also opens up possibilities for diverse pharmacological applications.

In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their potential as antimicrobial, antimalarial, and anticancer agents. The introduction of fluorine atoms into the quinoline scaffold can modulate these activities by affecting the molecule's lipophilicity, solubility, and binding affinity to biological targets. Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate represents a promising candidate in this context, with its unique structural features offering a potential pathway to novel therapeutic agents.

One of the most compelling aspects of Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate is its potential as a lead compound for drug discovery. The combination of the benzoate and quinoline moieties provides a versatile platform for further chemical modification and optimization. Researchers have been exploring various synthetic strategies to derive analogs with enhanced biological activity and improved pharmacokinetic properties. These efforts are supported by computational modeling and high-throughput screening techniques, which aid in identifying promising candidates for further development.

The biological activity of Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits notable interactions with certain enzymes and receptors involved in critical cellular processes. For instance, studies have indicated that it may interfere with the activity of kinases and other enzymes implicated in cancer progression. Additionally, its ability to modulate neurotransmitter receptors has raised interest in its potential as an agent for treating neurological disorders.

The synthesis of Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only ensure high yield and purity but also allow for the introduction of structural modifications that can fine-tune the compound's biological properties.

In conclusion, Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate (CAS No. 1315370-69-4) is a compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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